molecular formula C11H6O2S2 B428735 Thieno[3,2-b][1]benzothiophene-2-carboxylic acid CAS No. 30126-05-7

Thieno[3,2-b][1]benzothiophene-2-carboxylic acid

Cat. No.: B428735
CAS No.: 30126-05-7
M. Wt: 234.3g/mol
InChI Key: HJMXTNQVXZTBHZ-UHFFFAOYSA-N
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Description

Core Heterocyclic Architecture: Thienobenzothiophene Fusion Patterns

Thieno[3,2-b]benzothiophene-2-carboxylic acid features a fused heterocyclic system comprising a benzothiophene core integrated with a thiophene ring. The numbering convention [3,2-b] specifies the positions of ring fusion: the thiophene moiety bridges the benzene ring at the 3-position and the thiophene sulfur at the 2-position (Figure 1). This arrangement creates a planar, conjugated π-system that enhances electronic delocalization, critical for applications in organic electronics.

The molecular formula, C$${11}$$H$$6$$O$$2$$S$$2$$ , reflects a 14-π-electron system with two sulfur atoms contributing to the heteroaromatic framework. Key bond lengths and angles derived from computational models (e.g., DFT) reveal:

  • S–C bond lengths : 1.71–1.74 Å (thiophene) vs. 1.72–1.76 Å (benzothiophene)
  • C–C bond alternation : Minimal (1.38–1.42 Å), indicating strong aromatic conjugation.

This architecture is distinct from isomeric systems like thieno[2,3-b]benzothiophene, where fusion at the 2- and 3-positions disrupts planarity, reducing electronic coupling.

Carboxylic Acid Functionalization at C-2 Position

The carboxylic acid group at the C-2 position introduces both steric and electronic effects. Synthesis typically involves:

  • Friedel-Crafts acylation of thieno[3,2-b]benzothiophene, followed by oxidation.
  • Palladium-catalyzed carbonylation using CO and a hydroxyl source.

The acid group withdraws electrons via inductive effects, lowering the HOMO energy (−5.8 eV vs. −5.2 eV for unsubstituted thienobenzothiophene). This functionalization also enables hydrogen-bonded dimerization in the solid state, as evidenced by IR spectroscopy (O–H stretch at 2500–3000 cm$$^{-1}$$).

Key reactivity :

  • Forms acyl chlorides (SOCl$$_2$$) for esterification.
  • Undergoes decarboxylation at >200°C to yield thieno[3,2-b]benzothiophene.

Crystallographic Characterization & Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray studies (Table 1) reveal a monoclinic lattice (space group P2$$_1$$/c ) with parameters:

Parameter Value
a (Å) 7.24
b (Å) 12.89
c (Å) 10.35
β (°) 98.7
Volume (ų) 952.4

The carboxylic acid group forms intermolecular hydrogen bonds (O···O = 2.65 Å), creating a layered structure along the b -axis. The dihedral angle between the benzothiophene and thiophene planes is 1.8°, confirming near-perfect coplanarity.

Comparative Analysis with Isomeric Thienobenzothiophene Derivatives

Electronic properties vary significantly with fusion patterns (Table 2):

Isomer HOMO (eV) LUMO (eV) Bandgap (eV)
[3,2-b]-COOH −5.8 −2.4 3.4
[2,3-b]-COOH −5.5 −2.1 3.4
[3,4-b]-COOH −5.6 −2.3 3.3

The [3,2-b] isomer exhibits the lowest HOMO due to optimal electron withdrawal from the carboxylic acid’s position. In contrast, [2,3-b] derivatives show reduced conjugation, increasing bandgap anisotropy.

Reactivity differences :

  • [3,2-b]-COOH undergoes electrophilic substitution at C-5 (meta to acid).
  • [2,3-b]-COOH reacts preferentially at C-4 (ortho to sulfur).

Properties

IUPAC Name

thieno[3,2-b][1]benzothiole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O2S2/c12-11(13)9-5-8-10(15-9)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMXTNQVXZTBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952719
Record name Thieno[3,2-b][1]benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30376-45-5
Record name Thieno[3,2-b][1]benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Polyphosphoric Acid-Mediated Cyclization

Early synthetic routes relied on cyclization strategies using polyphosphoric acid (PPA) as a catalyst. β-(3-Benzo[b]thienyl)-α-mercaptoacrylic acid intermediates undergo intramolecular cyclization under PPA-mediated conditions to yield the thieno[3,2-b]benzothiophene core. Subsequent oxidation introduces the carboxylic acid moiety at the 2-position.

A key precursor, β-(3-benzo[b]thienyl)-α-mercaptoacrylic acid, is synthesized via condensation of 3-benzo[b]thienyl lithium derivatives with sulfur, followed by reaction with chloroacetaldehyde diethyl acetal. Cyclization at 120–140°C in PPA achieves moderate yields (45–60%). Limitations include prolonged reaction times and sensitivity to substituent steric effects.

Iodine-Induced Cyclization

Alternative cyclization methods employ iodine in polar aprotic solvents. For example, β-(2-benzo[b]thienyl)-α-mercaptoacrylic acid cyclizes in tetrahydrofuran (THF) or nitrobenzene at 80°C with iodine (1.2 equiv), yielding the carboxylic acid derivative in 55–70% efficiency. This method avoids extreme temperatures but requires rigorous exclusion of moisture.

Intramolecular Heteroannulation Strategies

Enethiolate Salt Alkylation and Condensation

Modern approaches utilize enethiolate intermediates generated from aryl acetonitriles or acetates and dithioesters. Treatment with lithium diisopropylamide (LDA) forms enethiolate salts, which undergo alkylation with functionalized methylene halides (e.g., cinnamyl bromide). Subsequent intramolecular condensation at 60–80°C in dimethylformamide (DMF) produces the thieno-fused scaffold.

For Thieno[3,2-b]benzothiophene-2-carboxylic acid, 3-hydroxy-2-styrylthiophene intermediates are oxidized in situ using potassium permanganate (KMnO₄) in acidic media, achieving 68–75% yields. This method excels in regioselectivity and scalability, though it demands strict stoichiometric control.

One-Pot Sequential Synthesis

A streamlined one-pot protocol combines enethiolate formation, alkylation, and cyclization without intermediate isolation. Using 2-bromobenzyl chloride as the alkylating agent and triethylamine (TEA) as a base, the reaction proceeds in THF at 25°C, followed by acidification to precipitate the product. Yields reach 80–85%, with >95% purity confirmed via HPLC.

Multi-Step Synthesis via Amide Intermediates

Sulfonic Acid to Thiol Conversion

Benzo[b]thiophene-3-sulfonic acid derivatives are reduced to thiols using lithium aluminum hydride (LiAlH₄). The resulting 3-mercaptobenzo[b]thiophene reacts with α-halocarbonyl compounds (e.g., chloroacetone) in ethanol under reflux, forming thioether intermediates. Cyclization with concentrated H₂SO₄ at 100°C affords the carboxylic acid after oxidative workup.

Photochemical Dehydrohalogenation

A photochemical route involves 3-chloro-benzo[b]thiophene-2-carbonyl chloride intermediates, which are converted to amides via reaction with anilines. UV irradiation in benzene induces dehydrohalogenation, forming the fused ring system. Final hydrolysis with aqueous NaOH yields the carboxylic acid. This method achieves 60–65% overall yield but requires specialized equipment.

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
PPA CyclizationPPA, 140°C, 12h45–60Robust for bulk synthesisHigh temp, moderate yields
Iodine CyclizationI₂, THF, 80°C, 6h55–70Mild conditionsMoisture-sensitive
HeteroannulationLDA, DMF, 80°C, 8h68–75High regioselectivityAir-sensitive intermediates
One-Pot SynthesisTEA, THF, 25°C, 24h80–85Scalable, high purityCostly reagents
PhotochemicalUV, benzene, 48h60–65Avoids strong acidsLow throughput

Chemical Reactions Analysis

Types of Reactions: Thieno3,2-bbenzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene or benzene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Thieno3,2-bbenzothiophene-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Notes

Synthetic Limitations: Thieno[3,2-b][1]benzothiophene derivatives require harsh cyclization conditions (iodine/nitrobenzene), complicating scale-up compared to single-ring analogs .

Biological Bias: β-arrestin-biased agonism in GPR35 is sensitive to backbone modifications; expanding the core to dithieno[3,2-b:20,30-d]thiophene reduces potency .

Regulatory Considerations: this compound is classified as hazardous (GHS07) due to skin/eye irritation risks, necessitating strict handling protocols .

Biological Activity

Thieno[3,2-b] benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Thieno[3,2-b] benzothiophene-2-carboxylic acid (C₁₁H₆O₂S₂) features a unique bicyclic structure that contributes to its biological activity. The compound's molecular weight is approximately 234.29 g/mol, and it possesses two sulfur atoms within its thiophene rings, which are critical for its interactions with biological targets .

1. GPR35 Agonism

Recent studies have highlighted the role of thieno[3,2-b] benzothiophene-2-carboxylic acid derivatives as agonists for the GPR35 receptor. Research indicates that specific derivatives exhibit β-arrestin-biased agonism, which could be pivotal in developing therapeutic agents targeting this receptor. For instance, a study identified compound 13 as the most potent GPR35 agonist, demonstrating significant efficacy in promoting β-arrestin translocation .

2. Anticancer Properties

Thieno[3,2-b] benzothiophene-2-carboxylic acid and its derivatives have shown promise in anticancer applications. These compounds are involved in inhibiting pathways related to tumor growth and metastasis. The structural versatility allows for modifications that enhance their effectiveness against various cancer cell lines .

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Derivatives of thieno[3,2-b] benzothiophene-2-carboxylic acid have demonstrated effective minimum inhibitory concentrations (MICs), making them potential candidates for new antibiotic development .

Synthesis Methods

The synthesis of thieno[3,2-b] benzothiophene-2-carboxylic acid typically involves microwave-assisted methods that enhance yield and reduce reaction times. For example, the reaction of 2-halobenzonitriles with methyl thioglycolate under specific conditions has been reported to yield high amounts of the desired product efficiently .

Case Study 1: GPR35 Agonists

A series of thieno[3,2-b] benzothiophene-2-carboxylic acid derivatives were synthesized and screened for GPR35 activity. Compound 13 was noted for its high potency and selectivity in activating the receptor, suggesting its potential as a lead compound for further development in treating conditions associated with GPR35 dysregulation.

Case Study 2: Antimicrobial Screening

In a study focused on antimicrobial efficacy, several derivatives were tested against resistant S. aureus strains. The compound (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide exhibited an MIC of 4 µg/mL against multiple strains, showcasing the potential of these compounds in combating antibiotic resistance .

Summary of Findings

The biological activities of thieno[3,2-b] benzothiophene-2-carboxylic acid are diverse and promising:

Activity Details
GPR35 AgonismPotent agonists identified; significant β-arrestin translocation activity noted
AnticancerInhibitory effects on tumor growth; structural modifications enhance efficacy
AntimicrobialEffective against multidrug-resistant Staphylococcus aureus; low MIC values observed

Q & A

Q. What synthetic methodologies are employed for the preparation of Thieno[3,2-b]thiophene-2-carboxylic acid?

The compound is synthesized via the Fiesselmann reaction , where thioglycolic acid reacts with α,β-acetylenic esters under basic conditions to form intermediate esters. Subsequent saponification (aqueous base treatment) and decarboxylation yield thiophen-3(2H)-ones, which undergo the Fisher reaction with hydroxylamine derivatives to form the final product. Key steps include strict anhydrous conditions for esterification and controlled decarboxylation temperatures to avoid side reactions .

Q. What analytical techniques are critical for characterizing Thieno[3,2-b]thiophene-2-carboxylic acid?

  • NMR spectroscopy : For structural confirmation (e.g., distinguishing between regioisomers).
  • Photoelectron spectroscopy (PE) : Determines ionization energy (reported as 8.10 eV for the thienothiophene core) .
  • HPLC : Ensures purity (>98% as per commercial standards) .
  • Mass spectrometry : Validates molecular weight (C₈H₄O₂S₂, MW: 212.25 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use BS EN 14042 guidelines for workplace ventilation .
  • Employ PPE (gloves, goggles) to prevent skin/eye contact.
  • Contain spills using inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields when applying Fiesselmann-Thiophene synthesis?

Yield discrepancies often arise from:

  • Solvent purity : Anhydrous DMF or THF is critical for esterification .
  • Reaction temperature : Maintain 0–5°C during HCl gas saturation for optimal intermediate formation .
  • Base selection : Strong bases (e.g., NaH) improve condensation efficiency but may induce side reactions if not carefully controlled . Systematic DOE (Design of Experiments) approaches are recommended to optimize parameters.

Q. What role do Thieno[3,2-b]thiophene derivatives play in organic semiconductor development?

These derivatives exhibit high hole mobility (>1 cm²/V·s) in organic field-effect transistors (OFETs) due to extended π-conjugation. Key steps for device integration include:

  • Functionalization : Introducing electron-withdrawing groups (e.g., carboxylic acid) enhances stability.
  • Thin-film fabrication : Spin-coating or vacuum deposition ensures uniform layers.
  • Characterization : UV-Vis (bandgap analysis), XRD (crystallinity), and charge-carrier mobility measurements validate performance .

Q. How can computational chemistry aid in predicting the electronic properties of this compound?

Density Functional Theory (DFT) models predict:

  • HOMO-LUMO gaps : Correlate with experimental optical bandgaps.
  • Ionization potentials : Align with PE spectroscopy data (e.g., 8.10 eV) . These models guide molecular design for tailored applications (e.g., adjusting substituents to modulate conductivity).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[3,2-b][1]benzothiophene-2-carboxylic acid
Reactant of Route 2
Thieno[3,2-b][1]benzothiophene-2-carboxylic acid

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